molecular formula C17H26ClN3O3 B027454 Batanopride CAS No. 102670-46-2

Batanopride

Cat. No. B027454
M. Wt: 355.9 g/mol
InChI Key: ZYOJXUNLLOBURP-UHFFFAOYSA-N
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Description

Batanopride (BMY-25,801) is an antiemetic drug of the benzamide class . It acts as a selective 5-HT3 receptor antagonist . It was trialled to reduce nausea during cancer chemotherapy, but was never approved for medical use due to dose-limiting side effects including hypotension and long QT syndrome .


Molecular Structure Analysis

Batanopride has the molecular formula C17H26ClN3O3 . Its average mass is 355.860 Da and its monoisotopic mass is 355.166260 Da . The structure of Batanopride includes a benzamide group, which is likely key to its activity as a 5-HT3 receptor antagonist .


Chemical Reactions Analysis

The stability of Batanopride in aqueous solutions is influenced by pH. The pH-rate profile suggests that Batanopride attains its optimal stability at pH 4.5-5.5 .


Physical And Chemical Properties Analysis

Batanopride has a density of 1.2±0.1 g/cm3, a boiling point of 481.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 96.5±0.3 cm3, and it has 6 H bond acceptors, 3 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

  • Radiopharmaceutical Applications : A study explored the use of a derivative of Batanopride as a potential tracer for melanoma, noting significant uptake in the liver and kidneys with partial retention in tumor tissue (Auzeloux et al., 2000).

  • Antiemetic Efficacy in Chemotherapy : Batanopride demonstrated antiemetic properties in clinical trials. A study compared it with methylprednisolone in patients receiving chemotherapy and found it effective in preventing emesis, or vomiting, without severe toxicity at certain doses (Rusthoven et al., 1991).

  • Cardiac Safety Profile : Research on Batanopride's cardiac safety profile revealed no hypotension, but noted asymptomatic prolongation of certain EKG intervals, suggesting the need for monitoring during its use (Fleming et al., 2004).

  • Pharmacokinetics in Renal Impairment : A study indicated that the dosage of Batanopride might need adjustment in patients with significant renal impairment to prevent drug accumulation and potential side effects (Peter et al., 2004).

  • Stability in Aqueous Solutions : The stability of Batanopride hydrochloride in aqueous solutions was found to be optimal at a pH of 4.5-5.5, degrading rapidly in more acidic or alkaline solutions (Nassar et al., 1992).

  • Comparison with Other Antiemetics : In animal studies, Batanopride provided greater protection against radiation-induced emesis than zacopride, a similar compound, without apparent side effects (King & Landauer, 1990).

Safety And Hazards

Batanopride was never approved for medical use due to dose-limiting side effects including hypotension and long QT syndrome . These safety concerns would need to be addressed in any future development of the drug.

properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOJXUNLLOBURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869373
Record name Batanopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batanopride

CAS RN

102670-46-2
Record name Batanopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102670-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batanopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batanopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BATANOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (40 mg of 60%, 1 mmole, washed with n-pentane) in DMF (2 ml) was added 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-propanon-1-yl)oxybenzamide, prepared in Example 5, (0.349 g, 1 mmole) under nitrogen. The mixture was stirred until evolution of hydrogen subsided, when iodomethane (0.07 ml, 160 mg, 1.0 mmol) was added and stirring continued for 1 hour. The mixture was partitioned between water and methylene chloride, and the organic phase washed with water, dried, concentrated and the residue chromatographed on deactivated silica using methylene chloride (100), methanol (4.5), ammonia (0.5) solvent system. The appropriate fractions were combined to give 160 mg of the title compound as a heavy oil. The NMR spectrum (90 MHz) in CDCl3 gave the following resonances: δ 8.24 (s, superimposed over broad singlet, 2H); 6.08 (s, 1H); 4.70 (q, J=5.4 Hz, 1H); 4.44 (s, 2H); 3.56 (m, 2H); 2.62 (m, 6H); 2.2 (s, 3H); 1.6 (d, J=5.4 Hz, 3H); 1.04 (t, 6H).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-propanon-1-yl)oxybenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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